![molecular formula C8H11F2I B13518177 1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518177.png)

1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

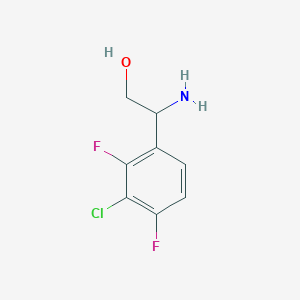

Description

1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility .

Preparation Methods

The synthesis of 1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the difluoroalkylation of bicyclo[1.1.1]pentane using difluoroiodane reagents under photochemical conditions . The reaction conditions are generally mild, and the reagents are readily accessible, making this method practical for industrial production .

Chemical Reactions Analysis

1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Photochemical Reactions: Visible light-induced difluoroalkylation and heteroarylation reactions are common, using difluoroiodane reagents and nitrogen-containing heterocycles.

Scientific Research Applications

1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Medicinal Chemistry: It is used as a bioisostere to replace phenyl, tert-butyl, and alkynyl fragments in drug candidates, improving physicochemical properties.

Materials Science: The unique structural properties of bicyclo[1.1.1]pentane derivatives make them valuable in developing new materials with enhanced performance.

Chemical Biology: The compound is used in studies involving molecular interactions and pathways, providing insights into biological processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold mimics the geometry and substituent exit vectors of benzene rings, allowing it to interact with biological targets similarly. This interaction can lead to enhanced solubility, membrane permeability, and reduced metabolic susceptibility, making it a valuable tool in drug design .

Comparison with Similar Compounds

1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

2,2-Difluorobicyclo[1.1.1]pentane: This compound is synthesized via difluorocarbene insertion into bicyclo[1.1.0]butanes and is used as a bioisostere in drug candidates.

1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds mimic ortho/meta-substituted arenes and are used in medicinal chemistry for their improved biological activities and physicochemical properties.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other bicyclo[1.1.1]pentane derivatives.

Properties

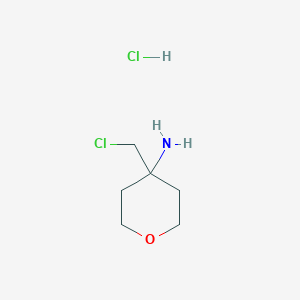

Molecular Formula |

C8H11F2I |

|---|---|

Molecular Weight |

272.07 g/mol |

IUPAC Name |

1-(2,2-difluoropropyl)-3-iodobicyclo[1.1.1]pentane |

InChI |

InChI=1S/C8H11F2I/c1-6(9,10)2-7-3-8(11,4-7)5-7/h2-5H2,1H3 |

InChI Key |

PBBDBTGTDOQNRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC12CC(C1)(C2)I)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)

![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid](/img/structure/B13518121.png)

![3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine](/img/structure/B13518124.png)

![Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride](/img/structure/B13518138.png)

![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13518150.png)

![4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13518159.png)

![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)

![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)